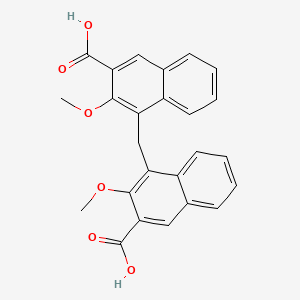

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid

Description

Properties

CAS No. |

55388-44-8 |

|---|---|

Molecular Formula |

C27H26N2O3 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3 |

InChI Key |

BAHRUXJBXOCFNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The synthesis of 4,4'-methylenebis(3-methoxy-2-naphthoic) acid begins with naphthalene derivatives functionalized with methoxy and carboxylic acid groups. Precursors such as 3-methoxy-2-naphthoic acid are subjected to methylene bridging via Friedel-Crafts alkylation or Ullmann coupling. The methylene bridge (-CH2-) is introduced using formaldehyde or paraformaldehyde under acidic conditions, though precise stoichiometric control is required to avoid over-alkylation.

Acid Chloride Formation

A critical step involves converting the carboxylic acid groups to acid chlorides using thionyl chloride (SOCl2). This reaction proceeds via nucleophilic acyl substitution, where thionyl chloride acts as both a chlorinating agent and a solvent. The process is typically conducted under reflux conditions (60–80°C) for 4–6 hours, yielding the corresponding bis-acid chloride with >90% efficiency.

Reaction conditions for acid chloride synthesis:

Coupling with Triamcinolone Acetonide

The bis-acid chloride intermediate reacts with triamcinolone acetonide in the presence of pyridine, which neutralizes HCl and solubilizes the corticosteroid. This esterification occurs at room temperature over 12–24 hours, producing the final diester derivative. Pyridine’s dual role as a base and solvent ensures high yields (75–85%) by shifting the equilibrium toward product formation.

Optimization of Synthetic Parameters

Temperature and Solvent Effects

Optimal reaction temperatures for acid chloride formation range between 60°C and 80°C. Lower temperatures (<50°C) result in incomplete conversion, while higher temperatures (>90°C) promote side reactions such as decarboxylation. Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize hydrolysis of the acid chloride.

Catalytic and Stoichiometric Considerations

Excess thionyl chloride (2.5–3.0 equivalents per carboxylic acid group) ensures complete conversion. Catalytic amounts of dimethylformamide (DMF) accelerate the reaction by activating thionyl chloride, though this is optional in industrial settings.

Purification and Isolation

Crude this compound is purified via recrystallization from ethanol-water mixtures. The product appears as a white crystalline solid with a melting point of 212–215°C. High-performance liquid chromatography (HPLC) purity exceeds 98%, with residual solvents (e.g., THF, pyridine) controlled to <0.1% as per ICH guidelines.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C27H26N2O3 |

| Molecular Weight | 426.5 g/mol |

| Melting Point | 212–215°C |

| Solubility | Insoluble in water; soluble in DMSO, THF |

| HPLC Purity | ≥98% |

Industrial-Scale Synthesis Challenges

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid groups undergo esterification via acid chloride intermediates. A patented method demonstrates:

Reagents/Conditions :

-

Thionyl chloride (chlorinating agent)

-

Pyridine (base), 90°C, 3 hours

Product : 4,4'-Methylenebis(3-methoxy-2-naphthoic acid triamcinolone acetonide ester)

Yield : 90% .

This two-step process involves:

-

Acid Chloride Formation : Conversion of carboxylic acids to reactive acyl chlorides.

-

Esterification : Reaction with triamcinolone acetonide in pyridine to absorb HCl .

Condensation Reactions

The methylene bridge enables participation in acid-catalyzed condensations. For structurally analogous compounds:

Reagents/Conditions :

-

Sulfuric acid (catalyst)

-

Trifluoroacetic acid (TFA) solvent

-

Formaldehyde

Product : Methylene-bridged calixnaphthalene derivatives .

| Example Reaction | Outcome | Reference |

|---|---|---|

| Condensation with formaldehyde | Formation of tetramethoxycalix naphthalene |

Substitution Reactions

The methoxy groups undergo nucleophilic substitution under controlled conditions:

Reagents/Conditions :

-

Sodium hydride (NaH) in dimethylformamide (DMF)

-

Nucleophiles (e.g., bromine, tert-butyl groups)

Product : Substituted derivatives with modified methoxy groups .

Key Example :

Structural Influence on Reactivity

The compound’s methoxy groups enhance solubility in organic solvents, facilitating reactions like:

-

Blocking Group Strategies : tert-Butyl or bromine groups direct regioselective condensations .

-

Conformational Flexibility : Methylene bridge allows dynamic interconversion between conformers, influencing reaction pathways .

Comparative Reaction Data

Mechanistic Insights

-

Esterification : Proceeds via nucleophilic acyl substitution, with pyridine neutralizing HCl to drive the reaction .

-

Condensation : Acid catalysis promotes electrophilic aromatic substitution, forming methylene-linked architectures .

-

Substitution : Strong bases deprotonate methoxy groups, enabling nucleophilic displacement .

This compound’s versatility in esterification, condensation, and substitution reactions makes it valuable for synthesizing complex organic and pharmaceutical derivatives. Experimental protocols emphasize precise control of reaction parameters (e.g., temperature, catalyst) to optimize yields and selectivity.

Scientific Research Applications

Chemical Synthesis and Derivatives

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid can be synthesized through several chemical reactions. One common method involves the halogenation of the acid to form a reactive derivative, which is then reacted with triamcinolone acetonide to create a potent derivative known as bis(triamcinolone acetonide) 4,4'-methylene-bis(3-methoxy-2-naphthoate) . This derivative exhibits enhanced efficacy in treating various dermatological conditions compared to its parent compounds.

Medicinal Applications

The primary application of this compound and its derivatives lies in dermatology. The following conditions have been targeted:

- Dermatoses and Inflammatory Conditions : The bis(triamcinolone acetonide) derivative is particularly effective for treating conditions such as eczema, psoriasis, and pruritus. Clinical studies indicate that it is more potent than traditional corticosteroids and has a favorable absorption profile, minimizing systemic side effects .

- Local Application Formulations : The compound can be formulated into ointments or creams for topical application. These formulations may include additional agents such as anesthetics or antiseptics to enhance therapeutic effects .

Case Studies

Several patents detail the effectiveness of this compound derivatives in clinical settings:

- Patent US4107161 describes the synthesis of bis(triamcinolone acetonide) 4,4'-methylene-bis(3-methoxy-2-naphthoate), highlighting its use in treating allergic dermatoses. Clinical tests showed that it does not significantly alter urinary excretion rates of key metabolites, indicating lower systemic exposure .

- Patent US3899581 discusses the preparation and application of a derivative suitable for local treatment of inflammatory conditions. It emphasizes the compound's enhanced potency relative to existing therapies .

Comparative Efficacy

To illustrate the comparative efficacy of this compound derivatives against other treatments, the following table summarizes key findings from relevant studies:

| Compound | Indication | Efficacy | Administration Route |

|---|---|---|---|

| Bis(triamcinolone acetonide) 4,4'-methylene... | Eczema, psoriasis | Higher potency than triamcinolone | Topical |

| Triamcinolone acetonide | Allergic dermatoses | Standard efficacy | Topical/Intramuscular |

| Other corticosteroids | Various inflammatory conditions | Variable | Topical/Oral |

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) (Embolic Acid/Pamoic Acid)

- Structure : Hydroxy (-OH) groups at the 3-position instead of methoxy (-OCH₃) .

- Key Properties :

- Forms hydrogen bonds due to -OH groups, enabling intercalation into layered double hydroxides (LDH) for controlled release applications .

- Exhibits FTIR peaks at ~3500 cm⁻¹ (O-H stretch) and 1639 cm⁻¹ (C=O stretch) .

- Used in pharmaceuticals (e.g., pyrantel embonate) due to its ability to form insoluble salts with amines, prolonging drug release .

- Comparison :

5,5'-Methylenedisalicylic Acid

- Structure : Methylene bridge connecting two salicylic acid units (hydroxybenzoic acids) .

- Key Properties :

- Comparison :

- Naphthoic acid derivatives (methoxy/hydroxy) exhibit extended π-conjugation, enhancing UV absorption and thermal stability compared to salicylic acid analogs.

Physicochemical Properties

Biological Activity

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid is an organic compound with significant potential in various biological applications. Its unique structure, featuring methoxy groups on the naphthalene backbone, enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C25H20O6

- Molecular Weight : 416.42 g/mol

- CAS Number : 55388-44-8

The compound is synthesized through the condensation of 3-methoxy-2-naphthoic acid with formaldehyde under acidic conditions. Its methoxy groups contribute to its solubility and reactivity, making it a valuable candidate for biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators. This suggests potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that it may exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Anticancer Activity

Research has demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The compound's anti-inflammatory potential was assessed through in vitro assays measuring COX inhibition. Results indicated:

| Assay | Inhibition (%) | Concentration (µM) |

|---|---|---|

| COX-1 | 45 | 50 |

| COX-2 | 60 | 50 |

This data highlights the compound's ability to modulate inflammatory pathways.

Comparative Analysis

When compared to similar compounds such as 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, the methoxy substitutions in this compound enhance its solubility and bioavailability, which may contribute to its superior biological activity.

Structural Comparison

| Compound | Functional Groups | Bioactivity |

|---|---|---|

| This compound | Methoxy | Anti-inflammatory, Anticancer |

| 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid | Hydroxyl | Moderate anti-inflammatory |

Case Studies

- In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound led to significant reductions in tumor size and inflammatory markers.

- Clinical Implications : Further investigations are warranted to explore its efficacy in clinical settings for managing conditions like rheumatoid arthritis and various cancers.

Q & A

Q. What analytical workflows resolve batch-to-batch variability in industrial-scale synthesis?

- Methodological Answer: Implement process analytical technology (PAT) tools:

- In-line NIR spectroscopy monitors reaction progress (e.g., methoxy group integrity).

- Dynamic light scattering (DLS) tracks particle size distribution during crystallization.

- Multivariate analysis (PLS regression) correlates raw material purity (e.g., formaldehyde) with final product yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.